S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate
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Overview
Description
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate, also known as ethanethioic acid S-[3-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]propyl] ester, is a chemical compound with the molecular formula C13H13NO4S and a molecular weight of 279.31 g/mol. This compound is an intermediate in the synthesis of heterobifunctional linkers used for the conjugation of carbohydrates to proteins.
Preparation Methods
The synthesis of S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate involves the reaction of thioacetic acid with N-(3-mercaptopropoxy)phthalimide. The reaction conditions typically include the use of solvents such as dichloromethane (DCM), ethyl acetate, methanol, and tetrahydrofuran (THF). The compound is usually stored at -20°C to maintain its stability.
Chemical Reactions Analysis
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterobifunctional linkers for conjugating carbohydrates to proteins.
Biology: The compound is used in the study of protein-carbohydrate interactions and the development of bioconjugates.
Medicine: It has potential therapeutic applications due to its ability to form stable conjugates with biomolecules.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate involves its ability to form covalent bonds with target molecules. The ethanethioate group can react with nucleophiles, such as amino groups in proteins, to form stable thioester linkages. This property makes it useful for the conjugation of carbohydrates to proteins, facilitating the study of protein-carbohydrate interactions and the development of bioconjugates.
Comparison with Similar Compounds
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate can be compared with other similar compounds, such as:
N-(3-mercaptopropoxy)phthalimide: This compound is a precursor in the synthesis of this compound.
Thioacetic acid: This compound is used in the synthesis of this compound and has similar reactivity. The uniqueness of this compound lies in its ability to form stable thioester linkages, making it particularly useful for bioconjugation applications.
Properties
IUPAC Name |
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-9(15)19-8-4-7-18-14-12(16)10-5-2-3-6-11(10)13(14)17/h2-3,5-6H,4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPFTDMXVHNBRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCON1C(=O)C2=CC=CC=C2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910873 |
Source
|
Record name | S-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl} ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60910873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1088-37-5 |
Source
|
Record name | NSC101750 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl} ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60910873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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